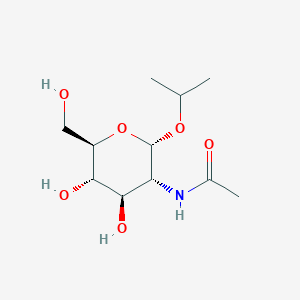![molecular formula C51H30O6 B8198478 5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde](/img/structure/B8198478.png)
5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde
概要
説明
The compound 5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) is a complex organic molecule characterized by multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the use of Suzuki-Miyaura coupling reactions to form the terphenyl core, followed by Sonogashira coupling to introduce the ethynyl groups . The final steps often include formylation and hydroxylation reactions to introduce the aldehyde and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
化学反応の分析
Types of Reactions
5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde): undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde): has several scientific research applications:
作用機序
The mechanism of action of 5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) involves its ability to form stable complexes with metal ions through coordination with the hydroxyl and aldehyde groups . This coordination can lead to the formation of highly ordered structures, such as COFs and MOFs, which exhibit unique properties like luminescence and selective adsorption .
類似化合物との比較
Similar Compounds
Uniqueness
5,5’-((5’-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde): is unique due to its extended conjugated system and multiple functional groups, which provide it with enhanced reactivity and the ability to form complex structures. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high specificity and stability .
特性
IUPAC Name |
5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H30O6/c52-31-46-25-37(13-22-49(46)55)4-1-34-7-16-40(17-8-34)43-28-44(41-18-9-35(10-19-41)2-5-38-14-23-50(56)47(26-38)32-53)30-45(29-43)42-20-11-36(12-21-42)3-6-39-15-24-51(57)48(27-39)33-54/h7-33,55-57H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROANKJFKDWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)O)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C=C5)O)C=O)C6=CC=C(C=C6)C#CC7=CC(=C(C=C7)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-phenyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8198457.png)



![(3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198487.png)
![5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198495.png)

